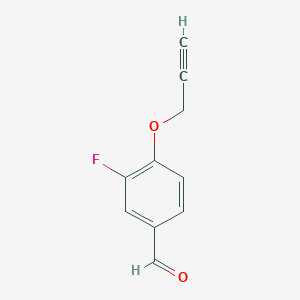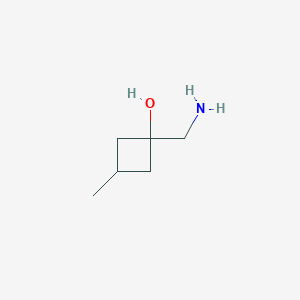
n-Cyclopentyl-2-(4-(2-hydroxyethyl)piperazin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Cyclopentyl-2-(4-(2-hydroxyethyl)piperazin-1-yl)acetamide is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopentyl-2-(4-(2-hydroxyethyl)piperazin-1-yl)acetamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
n-Cyclopentyl-2-(4-(2-hydroxyethyl)piperazin-1-yl)acetamide can undergo various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, reduction could produce amines, and substitution could result in a wide range of functionalized derivatives.
科学的研究の応用
n-Cyclopentyl-2-(4-(2-hydroxyethyl)piperazin-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials or as a precursor in various industrial processes.
作用機序
The mechanism of action of n-Cyclopentyl-2-(4-(2-hydroxyethyl)piperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, it is likely to interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
n-Cyclopentyl-2-(4-(4-methyl-piperazin-1-yl)-phenylamino): This compound shares a similar piperazine structure and has been studied for its biological activities.
N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl): Another piperazine derivative with potential pharmaceutical applications.
Uniqueness
n-Cyclopentyl-2-(4-(2-hydroxyethyl)piperazin-1-yl)acetamide is unique due to its specific structural features, such as the cyclopentyl group and the hydroxyethyl substitution on the piperazine ring. These features may confer unique biological activities and chemical reactivity compared to other piperazine derivatives.
特性
分子式 |
C13H25N3O2 |
|---|---|
分子量 |
255.36 g/mol |
IUPAC名 |
N-cyclopentyl-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C13H25N3O2/c17-10-9-15-5-7-16(8-6-15)11-13(18)14-12-3-1-2-4-12/h12,17H,1-11H2,(H,14,18) |
InChIキー |
YAVAJHPILIWVBC-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)NC(=O)CN2CCN(CC2)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![6-(Furan-2-yl)-n,3-dimethyl-N-(2-(pyrrolidin-1-yl)benzyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14914677.png)

![1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidin-4-ol](/img/structure/B14914681.png)




